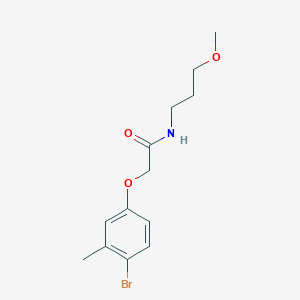
2-(4-bromo-3-methylphenoxy)-N-(3-methoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenoxy)-N-(3-methoxypropyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as BML-210 and has a molecular formula of C15H21BrNO3. In
作用机制
BML-210 exerts its effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, BML-210 can reduce inflammation and pain.
Biochemical and Physiological Effects:
BML-210 has been shown to have various biochemical and physiological effects. In cancer cells, BML-210 can induce apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins. In neurology, BML-210 can reduce the expression of pro-inflammatory cytokines and oxidative stress markers, leading to neuroprotection. In inflammation, BML-210 can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
BML-210 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has a high purity and can be used in a variety of assays. However, there are also some limitations to using BML-210. It is a relatively new compound, and its long-term effects are not yet known. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for research on BML-210. One direction is to explore its potential applications in other research fields, such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for BML-210 in different experimental settings.
Conclusion:
In conclusion, BML-210 is a promising compound for scientific research due to its potential applications in various research fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are some limitations to using BML-210, its advantages make it a valuable tool for researchers. Further research is needed to fully understand its potential and limitations.
合成方法
The synthesis of BML-210 involves the reaction of 4-bromo-3-methylphenol with 3-methoxypropylamine, followed by the addition of acetic anhydride. This reaction yields BML-210 with a purity of over 98%. The synthesis method is relatively simple and can be easily scaled up for larger quantities.
科学研究应用
BML-210 has been shown to have potential applications in various research fields, including cancer research, neurology, and inflammation. In cancer research, BML-210 has been found to inhibit the growth of cancer cells and induce apoptosis. In neurology, BML-210 has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. In inflammation research, BML-210 has been found to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-10-8-11(4-5-12(10)14)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKKBBRFUVKGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCCOC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)
![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5907572.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907579.png)

![N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5907596.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dimethoxybenzylidene)acetohydrazide](/img/structure/B5907602.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5907608.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)

![[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5907642.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)
